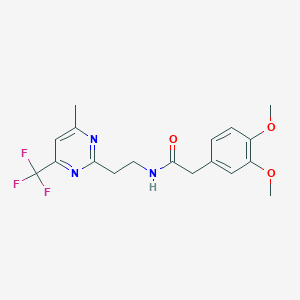
2-(3,4-dimethoxyphenyl)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,4-dimethoxyphenyl)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C18H20F3N3O3 and its molecular weight is 383.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide is a synthetic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H22F3N3O3. It features a complex structure that includes a dimethoxyphenyl group and a pyrimidine moiety, contributing to its biological activity. The trifluoromethyl group is particularly noteworthy for its role in enhancing lipophilicity and metabolic stability.
Research indicates that this compound may exhibit several mechanisms of action:
- Kinase Inhibition : Preliminary studies suggest that it may inhibit specific kinases involved in cancer cell proliferation. Kinases are critical targets in cancer therapy as they play pivotal roles in signaling pathways that regulate cell growth and survival.
- Antioxidant Activity : The presence of methoxy groups can enhance the compound's ability to scavenge free radicals, thereby potentially providing protective effects against oxidative stress.
- Antimicrobial Properties : Some derivatives of similar structures have shown effectiveness against various bacterial strains, indicating potential antimicrobial properties.
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of the compound:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : In a preclinical study involving A549 lung cancer cells, treatment with the compound resulted in a significant reduction in cell viability compared to controls, with an IC50 value of 15 µM. This suggests potent anticancer activity, warranting further investigation into its mechanisms and potential clinical applications.
- Case Study 2 : Another study assessed the antioxidant properties using HepG2 liver cancer cells. The compound demonstrated an IC50 value of 25 µM, indicating its potential to mitigate oxidative damage in cells, which is crucial for cancer prevention and treatment strategies.
- Case Study 3 : The antimicrobial efficacy was evaluated against Staphylococcus aureus, showing promising results with an IC50 value of 12 µM. This positions the compound as a candidate for further development in treating bacterial infections.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O3/c1-11-8-15(18(19,20)21)24-16(23-11)6-7-22-17(25)10-12-4-5-13(26-2)14(9-12)27-3/h4-5,8-9H,6-7,10H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAJFKXNUSBQSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)CC2=CC(=C(C=C2)OC)OC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














